molecular formula C27H18BrNO5 B5108437 5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B5108437
M. Wt: 516.3 g/mol
InChI Key: IJOBVPOSOHDULB-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a spiro heterocyclic compound characterized by a fused furopyrrole-indene scaffold. Its structure includes a bromophenyl group at position 5 and a methylphenyl group at position 3, conferring unique electronic and steric properties.

Spiro compounds like this are increasingly studied in medicinal chemistry due to their conformational rigidity, which can improve binding specificity and reduce entropic penalties during ligand-receptor interactions . The bromine atom enhances lipophilicity and may influence halogen bonding, while the methyl group on the phenyl ring modulates steric bulk and metabolic stability .

Properties

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18BrNO5/c1-14-6-8-15(9-7-14)22-20-21(26(33)29(25(20)32)17-12-10-16(28)11-13-17)27(34-22)23(30)18-4-2-3-5-19(18)24(27)31/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBVPOSOHDULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5(O2)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Functional Group Modifications

Compound Name Substituents (Position) Key Structural Features Biological Relevance
5-(4-bromophenyl)-3-(2-methylphenyl)-analog 2-methylphenyl (position 3) Ortho-substituted methyl group Altered steric hindrance
3-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]-spiro derivative CF3-phenyl (position 5) Strong electron-withdrawing group Enhanced receptor binding affinity
5-(4-Methoxyphenyl)-3-nitro-pyrrolo[2,3-b]pyridine Methoxy (position 4), nitro (position 3) Electron-donating and -withdrawing combination Antimicrobial activity
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-pyrazole-1-carbothioamide Indole-oxo moiety (position 5) Hydrogen-bonding capability Antifungal/antibacterial potential
  • Electron-Withdrawing Groups : The trifluoromethylphenyl analog exhibits stronger electronic effects than the bromophenyl group, which may enhance interactions with polar residues in enzyme active sites.

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